[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
CAS No.: 625369-53-1
Cat. No.: VC21481170
Molecular Formula: C24H17F3N2O5S
Molecular Weight: 502.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625369-53-1 |
|---|---|
| Molecular Formula | C24H17F3N2O5S |
| Molecular Weight | 502.5g/mol |
| IUPAC Name | [3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
| Standard InChI | InChI=1S/C24H17F3N2O5S/c1-31-15-5-3-11(7-17(15)32-2)14-9-13(24(25,26)27)19-20(28)22(35-23(19)29-14)21(30)12-4-6-16-18(8-12)34-10-33-16/h3-9H,10,28H2,1-2H3 |
| Standard InChI Key | JVOYEOFQUBHHSN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC |
Introduction
This article explores the chemical and potential biological properties of the compound [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone. The compound belongs to the class of heterocyclic organic molecules containing a thienopyridine core functionalized with various substituents. Such compounds often exhibit pharmacological activities and are of interest in medicinal chemistry.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | ~504.48 g/mol |
Representation
The compound can be visualized as a hybrid structure combining aromaticity with functional groups that enhance its reactivity and potential biological interactions.
General Synthetic Route
The synthesis of [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone likely involves:
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Formation of the thieno[2,3-b]pyridine core: This can be achieved via cyclization reactions involving sulfur-containing precursors and pyridine derivatives.
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Functionalization: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
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Coupling with benzodioxole: Employing acylation or condensation reactions to attach the benzodioxole moiety.
Reaction Conditions
Typical conditions involve:
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Solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts like Lewis acids (e.g., AlCl).
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Reflux temperatures for optimal yields.
Spectroscopic Techniques
To confirm the structure:
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NMR Spectroscopy:
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H NMR to identify proton environments.
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C NMR for carbon backbone elucidation.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Functional group identification (e.g., C=O stretching for methanone).
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Crystallography
X-ray diffraction studies may provide insight into the compound’s three-dimensional geometry and intermolecular interactions.
Potential Applications
Compounds with similar structures often exhibit:
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Anticancer properties: Through inhibition of specific enzymes or pathways.
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Anti-inflammatory effects: By modulating cytokine release.
In Silico Studies
Docking simulations could predict binding affinities to biological targets such as kinases or receptors.
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